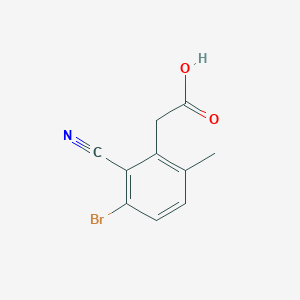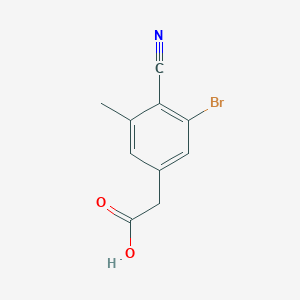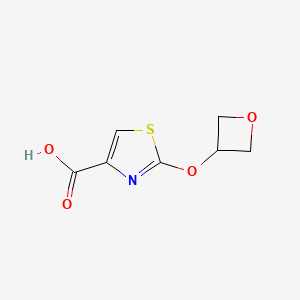
2-(Oxetan-3-yloxy)-thiazole-4-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the combination of an oxetane ring , a thiazole ring , and a carboxylic acid group . Researchers have designed and synthesized model compounds to evaluate its physicochemical properties . The oxetane ring serves as an isostere of the carbonyl moiety, suggesting that oxetan-3-ol , a derivative of this compound, could potentially act as a surrogate for the carboxylic acid functional group .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, it can participate in typical carboxylic acid reactions, such as esterification, amidation, and decarboxylation. Researchers have also explored related structures as potential carboxylic acid bioisosteres .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation of Benzofused Thiazole Derivatives
Research conducted by Raut et al. (2020) delves into the synthesis of benzofused thiazole derivatives, highlighting their evaluation for antioxidant and anti-inflammatory activities. These derivatives were prepared through a cyclocondensation reaction, further tested in vitro, and showed potential antioxidant activity against reactive species. This work underscores the relevance of thiazole derivatives in developing therapeutic agents with antioxidant and anti-inflammatory properties (Raut et al., 2020).
Biological Activity of Heterocyclic Systems
Lelyukh's review (2019) on the biological activity of heterocyclic systems based on 1,3,4-thiadiazole rings points to the versatility of these compounds in medicinal chemistry. The study emphasizes the pharmacological potential of these scaffolds, including antimicrobial, anti-inflammatory, and antiviral activities, which are critical for the design and development of new drug-like molecules (Lelyukh, 2019).
Significance of 1,3,4-Oxadiazole Compounds
The work by Rana et al. (2020) discusses the importance of the 1,3,4-oxadiazole core in synthetic medicinal chemistry, highlighting its role as a surrogate of carboxylic acids, carboxamides, and esters. This review synthesizes the diverse pharmacological activities associated with 1,3,4-oxadiazole containing compounds, including antiviral, analgesic, anti-inflammatory, and antitumor activities. Such compounds demonstrate the structural and functional diversity achievable through the manipulation of oxadiazole moieties (Rana et al., 2020).
Direcciones Futuras
: Lassalas, P., Oukoloff, K., Makani, V., James, M., Tran, V., Yao, Y., … Ballatore, C. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 864–868. DOI: 10.1021/acsmedchemlett.7b00212
Propiedades
IUPAC Name |
2-(oxetan-3-yloxy)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c9-6(10)5-3-13-7(8-5)12-4-1-11-2-4/h3-4H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGMCPHDHUZLOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxetan-3-yloxy)-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




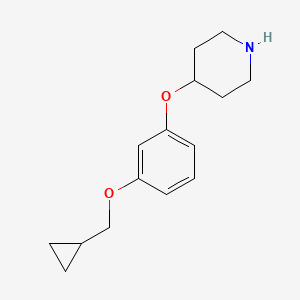

![1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one](/img/structure/B1415538.png)
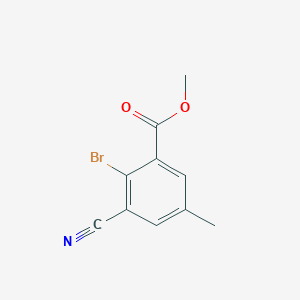
![1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1415541.png)
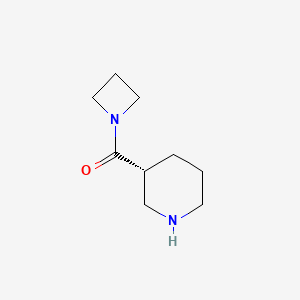
![2-Bromo-6-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415544.png)
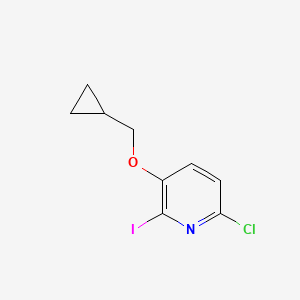
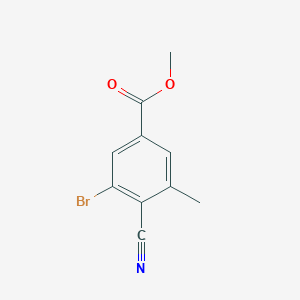
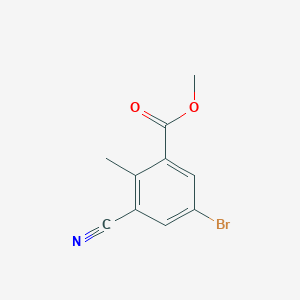
![N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1415549.png)
